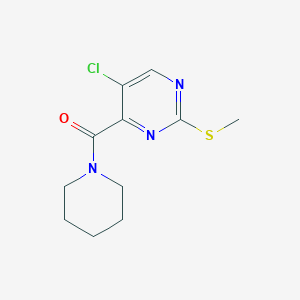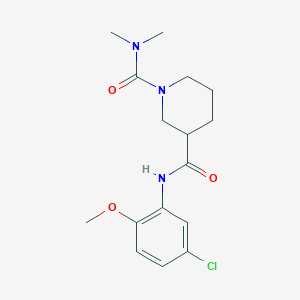
N-(5-chloro-2-methylphenyl)-N'-(3,4-dimethoxybenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-N'-(3,4-dimethoxybenzyl)urea, also known as CDU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CDU belongs to the class of urea derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methylphenyl)-N'-(3,4-dimethoxybenzyl)urea involves the inhibition of various signaling pathways that are involved in cancer cell growth, inflammation, and neuropathic pain. This compound inhibits the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation. This compound has been found to inhibit the activation of glial cells in the spinal cord, which is involved in neuropathic pain.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and alleviate neuropathic pain. This compound has also been found to reduce the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6. It has been shown to reduce the activation of glial cells in the spinal cord, which is involved in neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methylphenyl)-N'-(3,4-dimethoxybenzyl)urea has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. This compound has also been found to have low toxicity in animal models. However, one limitation is that this compound has poor solubility in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which may limit its effectiveness in certain therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-N'-(3,4-dimethoxybenzyl)urea. One direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for this compound and its derivatives. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways. Finally, more in vivo studies are needed to determine the safety and efficacy of this compound in animal models.
Synthesemethoden
The synthesis of N-(5-chloro-2-methylphenyl)-N'-(3,4-dimethoxybenzyl)urea involves the reaction between 5-chloro-2-methylphenyl isocyanate and 3,4-dimethoxybenzylamine in the presence of a base. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. The yield of the synthesis process is approximately 70%.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-N'-(3,4-dimethoxybenzyl)urea has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neuropathic pain. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has anti-inflammatory properties and has been shown to reduce inflammation in animal models. This compound has also been found to alleviate neuropathic pain by inhibiting the activation of glial cells in the spinal cord.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-11-4-6-13(18)9-14(11)20-17(21)19-10-12-5-7-15(22-2)16(8-12)23-3/h4-9H,10H2,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPHTGHBLLGALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3-phenyl-2-propen-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B5413484.png)
![[5-({4-[(2-methylphenyl)thio]piperidin-1-yl}carbonyl)-2-furyl]methanol](/img/structure/B5413501.png)
![4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5413504.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-methylpropanamide](/img/structure/B5413506.png)
![N-ethyl-5-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidin-2-amine](/img/structure/B5413511.png)


![ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5413538.png)
![7-acetyl-6-(3-bromo-4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5413539.png)
![3-(4-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B5413553.png)
![2-[(5-bromo-2-methoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5413568.png)
![N-allyl-N'-(4-fluorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5413569.png)
![4-[3-(methoxymethyl)pyrrolidin-1-yl]-2-pyridin-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5413577.png)
![3-[2-oxo-2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B5413578.png)